molecular formula C9H8I2O2 B2418910 4-Ethoxy-3,5-diiodobenzaldehyde CAS No. 632299-37-7

4-Ethoxy-3,5-diiodobenzaldehyde

Cat. No.: B2418910
CAS No.: 632299-37-7
M. Wt: 401.97
InChI Key: IMKCHXBRSBJZLV-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-diiodobenzaldehyde is an organic compound with the molecular formula C9H8I2O2. It is characterized by the presence of two iodine atoms and an ethoxy group attached to a benzaldehyde core. This compound is often used as a building block in organic synthesis due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-3,5-diiodobenzaldehyde can be synthesized through various methods. One common approach involves the iodination of 4-ethoxybenzaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs under mild conditions and yields the desired diiodinated product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3,5-diiodobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzaldehydes.

    Oxidation: Formation of 4-ethoxy-3,5-diiodobenzoic acid.

    Reduction: Formation of 4-ethoxy-3,5-diiodobenzyl alcohol.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Ethoxy-3,5-diiodobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-3,5-diiodobenzaldehyde depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, for example, the compound participates in a series of steps involving oxidative addition, transmetalation, and reductive elimination. The iodine atoms facilitate these reactions by acting as leaving groups, allowing the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-3,5-diiodobenzaldehyde is unique due to the presence of both iodine atoms and an ethoxy group, which confer distinct reactivity and versatility in synthetic applications. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

4-ethoxy-3,5-diiodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8I2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKCHXBRSBJZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1I)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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